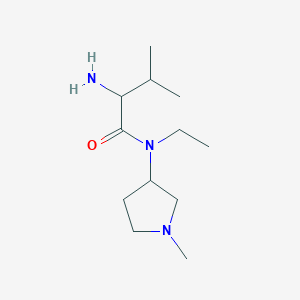
2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethyl and Methyl Groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done by adjusting reaction conditions such as temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide
- 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpiperidin-2-yl)methyl)butanamide
Uniqueness
2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the arrangement of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-amino-N-ethyl-3-methyl-N-(1-methylpyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPIBBHZUJSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)
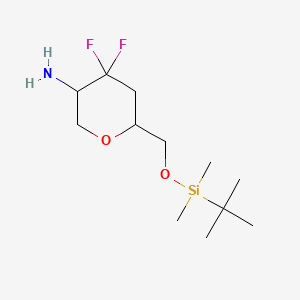
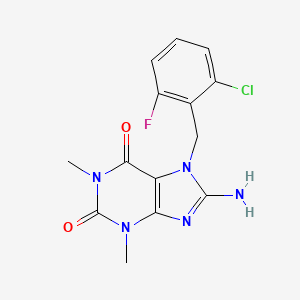
![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B14783050.png)
![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)
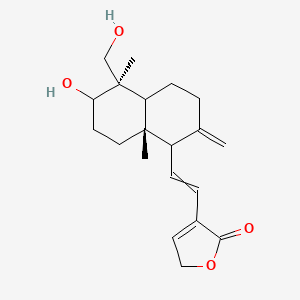
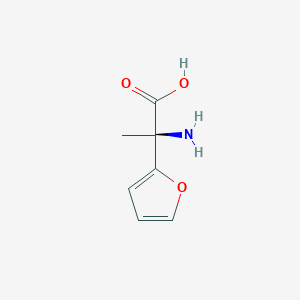
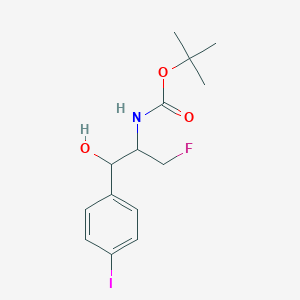
![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
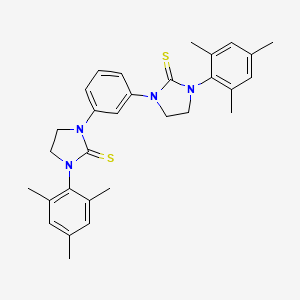
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
